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Introduction

SAHM1 (Stereo-specific, All-hydrocarbon, Macrocyclic, Helical 1) is a cell-permeable,
hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling
pathway.[1][2][3][4] It functions by disrupting the formation of the Notch transactivation
complex, specifically by preventing the assembly of the intracellular domain of Notch (ICN) with
its coactivators, CSL and MAMLL1.[5] This targeted inhibition leads to the genome-wide
suppression of Notch-activated genes, making SAHM1 a valuable tool for studying the role of
Notch signaling in various biological processes and a potential therapeutic agent in diseases
driven by aberrant Notch activation, such as T-cell acute lymphoblastic leukemia (T-ALL) and
allergic asthma.

These application notes provide detailed protocols for the use of SAHM1 in genome-wide
suppression studies, focusing on both in vitro and in vivo models of T-ALL and allergic asthma.

Mechanism of Action of SAHM1

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for
development and tissue homeostasis. Ligand binding to the Notch receptor triggers a series of
proteolytic cleavages, releasing the ICN. ICN then translocates to the nucleus, where it forms a
complex with the DNA-binding protein CSL (CBF1/RBP-Jk/Su(H)/Lag-1) and the coactivator
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Mastermind-like 1 (MAML1). This ternary complex activates the transcription of Notch target
genes.

SAHML1 is a synthetic peptide designed to mimic the alpha-helical region of MAML1 that binds
to the ICN-CSL complex. By competitively binding to this complex, SAHM1 prevents the
recruitment of MAMLL1, thereby inhibiting the formation of the active transcriptional complex and
suppressing the expression of Notch target genes.
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Figure 1: Mechanism of SAHM1 Action in the Notch Signaling Pathway.

Application 1: Genome-wide Suppression of Notch
Signaling in T-cell Acute Lymphoblastic Leukemia
(T-ALL)

Overview
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Aberrant Notch1l signaling is a key driver in over 60% of T-ALL cases. SAHM1 has been shown
to effectively suppress Notch-driven gene expression and inhibit the proliferation of T-ALL cells
in vitro and in vivo.

: o :

Key Fold
Cell Line Treatment Downregula Change (vs. p-value Reference
ted Genes Control)
SAHM1 (20
KOPT-K1 HES1 ~0.4 <0.05
uM) for 24h
SAHM1 (20
KOPT-K1 MYC ~0.6 <0.05
uM) for 24h
SAHM1 (20
KOPT-K1 DTX1 ~0.3 <0.01
puM) for 24h
SAHM1 (20
HPB-ALL DTX1 ~0.5 <0.05
uM) for 24h

Table 1: Effect of SAHM1 on Notch Target Gene Expression in T-ALL Cell Lines.
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Animal Outcome Result (vs.
Treatment . p-value Reference
Model Measure Vehicle)
Tumor
T-ALL SAHM1 (30 o
) Burden Significant
Xenograft mg/kg, twice ] ] ] 0.02
i (Bioluminesc regression
(Mouse) daily, 5 days)
ence)
T-ALL SAHM1 (30 Hesl mRNA o
) ) Significant
Xenograft mg/kg, twice levels in 0.0187
i decrease
(Mouse) daily, 5 days) blood
T-ALL SAHML1 (30 Myc mRNA S
) ) Significant
Xenograft mg/kg, twice levels in 0.023
i decrease
(Mouse) daily, 5 days) blood
T-ALL SAHML1 (30 Dtx1 mRNA o
) ) Significant
Xenograft mg/kg, twice levels in 0.0006
i decrease
(Mouse) daily, 5 days) blood

Table 2: In Vivo Efficacy of SAHM1 in a T-ALL Mouse Model.

Experimental Protocols

o Cell Culture: Culture human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL) in RPMI-1640
medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C
in a 5% CO2 incubator.

o SAHM1 Preparation: Dissolve SAHML1 in sterile water to a stock concentration of 1 mg/ml.

Further dilute in culture medium to the desired final concentrations (e.g., 15-20 uM).

o Treatment: Seed cells at a density of 5 x 10”4 cells/well in a 96-well plate. Treat cells with

SAHM1 or a vehicle control (e.g., sterile water).

» Proliferation Assay: Monitor cell proliferation at various time points (e.g., 3 and 6 days) using

a suitable method such as the CellTiter-Glo Luminescent Cell Viability Assay.
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Figure 2: Experimental Workflow for Microarray Analysis.

o Sample Preparation: Treat T-ALL cells (in triplicate) with SAHM1 (e.g., 20 uM) or vehicle for
24 hours.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10858030?utm_src=pdf-body-img
https://www.benchchem.com/product/b10858030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o RNA Extraction: Isolate total RNA from the treated cells using a standard method (e.qg.,
TRIzol reagent or a commercial kit). Assess RNA quality and quantity.

e CRNA Preparation and Labeling: Synthesize biotinylated cRNA from the total RNA using a
commercial kit such as the Affymetrix 3' IVT Express Kit, following the manufacturer's
protocol.

» Hybridization: Hybridize the fragmented and labeled cRNA to an Affymetrix GeneChip
Human Genome U133 Plus 2.0 Array for 16 hours at 45°C.

e Washing and Staining: Wash and stain the arrays using an Affymetrix Fluidics Station 400.
e Scanning: Scan the arrays using an Affymetrix GeneChip Scanner 3000.

« Data Analysis: Analyze the scanned images using software such as Affymetrix Microarray
Suite (MAS) 5.0. Perform data normalization (e.g., global scaling) and identify differentially
expressed genes between the SAHM1-treated and control groups.

» Model Generation: Establish a T-ALL mouse model by transplanting luciferase-expressing
human T-ALL cells into immunodeficient mice (e.g., C57BL/6-TyrC/C).

e Tumor Burden Monitoring: Monitor tumor engraftment and progression non-invasively using
bioluminescence imaging (BLI).

 SAHML1 Treatment: Once tumors are established, treat mice with SAHM1 (e.g., 30 mg/kg,
intraperitoneally, twice daily) or a vehicle control for a specified duration (e.g., 5 days).

o Efficacy Evaluation: Assess the therapeutic efficacy of SAHM1 by monitoring changes in
tumor burden via BLI.

» Pharmacodynamic Analysis: At the end of the treatment period, collect blood or tissue
samples to analyze the expression of Notch target genes by qRT-PCR to confirm target
engagement.

Application 2: Suppression of Allergic Airway
Inflammation
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Overview

The Notch signaling pathway is implicated in the pathogenesis of allergic asthma. SAHM1 has

been shown to ameliorate the hallmarks of allergic asthma in a house dust mite (HDM)-induced

mouse model by reducing airway inflammation.

: . E

Animal Outcome Result (vs.
Treatment p-value Reference
Model Measure Control)
SAHM1 (1
' Eosinophil
HDM-induced _ug P )
intranasal, numbers in
Asthma ) ) ~2vs. ~8 <0.05
during BAL fluid
(Mouse)
challenge (x10M4)
phase)
SAHM1 (1
, T cell
HDM-induced _ug )
intranasal, numbers in
Asthma ) ) ~1vs.~3 <0.05
during BAL fluid
(Mouse)
challenge (x10n4)
phase)
HDM-induced GATA3+
SAHM1 (1 o
Asthma CD4+ T cells Significant
: MO, : : : <0.05
(Mouse) with ) in BAL fluid reduction
] intranasal)
anti-IFN-y (%)
HDM-induced
SAHML1 (1 IL-4+ CD4+ T o
Asthma ] Significant
) Mg, cells in BAL ) <0.05
(Mouse) with ] ) reduction
) intranasal) fluid (%)
anti-IFN-y

Table 3: Effect of SAHM1 on Airway Inflammation in an HDM-induced Asthma Mouse Model.

Experimental Protocols
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Figure 3: Workflow for the HDM-induced Asthma Model and SAHM1 Treatment.

e Animals: Use a suitable mouse strain, such as BALB/c mice.
o Sensitization and Challenge:

o Sensitization: On day 0, sensitize mice by intranasal administration of house dust mite
(HDM) extract (e.g., 10 pg in 40 pl of PBS).

o Challenge: From days 7 to 11, challenge the mice daily with intranasal administration of
HDM extract (e.g., 20 ug in 40 ul of PBS).

o SAHM1 Treatment: Administer SAHM1 (e.g., 1 g in a suitable vehicle) or a vehicle control
intranasally during the challenge phase.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10858030?utm_src=pdf-body-img
https://www.benchchem.com/product/b10858030?utm_src=pdf-body
https://www.benchchem.com/product/b10858030?utm_src=pdf-body
https://www.benchchem.com/product/b10858030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and
perform a bronchoalveolar lavage by flushing the lungs with PBS.

o Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells for analysis.
e Cell Staining:

o Resuspend the BAL cells in FACS buffer (PBS with 2% FBS).

o Block Fc receptors with an anti-CD16/CD32 antibody.

o Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface
markers to identify different immune cell populations (e.g., CD45, Siglec-F for eosinophils;
CD3, CD4 for T helper cells).

o Flow Cytometry: Acquire the stained cells on a flow cytometer.

o Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of
different immune cell populations in the BAL fluid.

Conclusion

SAHML1 is a powerful research tool for investigating the role of Notch signaling in health and
disease. Its ability to specifically inhibit the Notch transactivation complex allows for the
targeted suppression of Notch-dependent gene expression. The protocols outlined in these
application notes provide a framework for utilizing SAHM1 in genome-wide suppression studies
in the context of T-ALL and allergic asthma, enabling researchers to further elucidate the
therapeutic potential of Notch inhibition.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for SAHM1 Use in
Genome-wide Suppression Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858030#sahm1-use-in-genome-wide-suppression-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5607888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5607888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8576623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8576623/
https://www.tocris.com/products/sahm1_6477
https://pmc.ncbi.nlm.nih.gov/articles/PMC2951323/
https://www.benchchem.com/product/b10858030#sahm1-use-in-genome-wide-suppression-studies
https://www.benchchem.com/product/b10858030#sahm1-use-in-genome-wide-suppression-studies
https://www.benchchem.com/product/b10858030#sahm1-use-in-genome-wide-suppression-studies
https://www.benchchem.com/product/b10858030#sahm1-use-in-genome-wide-suppression-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10858030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

